molecular formula C35H47O3P B11937168 (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B11937168
M. Wt: 546.7 g/mol
InChI Key: RXGMKJPMNONITA-NXVGIJDASA-N
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Description

This compound is a chiral dihydrobenzooxaphosphole derivative with a complex stereochemical and substituent profile. Key structural features include:

  • (2S,3S) stereochemistry at the oxaphosphole ring, critical for asymmetric induction in catalytic or biological applications.
  • 2,4,6-Triisopropylbenzyl group at position 2, introducing significant steric bulk and hydrophobicity.
  • tert-Butyl and 2,6-dimethoxyphenyl groups at positions 3 and 4, respectively, contributing to electronic modulation and solubility properties.
  • Molecular formula: C₃₇H₅₁O₃P (exact weight: 582.78 g/mol, inferred from analogs in , and 7).

The compound’s design likely targets applications in asymmetric catalysis or medicinal chemistry, where steric and electronic tuning of the phosphole scaffold is essential .

Properties

Molecular Formula

C35H47O3P

Molecular Weight

546.7 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39+/m0/s1

InChI Key

RXGMKJPMNONITA-NXVGIJDASA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@H]2OC3=CC=CC(=C3[P@@]2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C

Origin of Product

United States

Biological Activity

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₃₉O₃P
  • Molecular Weight : 500.61 g/mol
  • CAS Number : 2247162-97-4

Research indicates that phospholes can exhibit various biological activities due to their unique structural properties. The oxaphosphole moiety in this compound is believed to interact with biological molecules through:

  • Electrophilic interactions : The phosphorus atom can act as an electrophile.
  • Hydrogen bonding : The presence of methoxy groups may facilitate hydrogen bonding with biological macromolecules.

Anticancer Activity

Recent studies have shown that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can induce apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Research findings suggest:

  • It scavenges free radicals effectively, reducing oxidative stress in cellular models.
  • The presence of methoxy groups contributes to enhanced radical scavenging activity.

Enzyme Inhibition

Phospholes have also been studied for their potential to inhibit specific enzymes:

  • Cholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Study 1 (2020)Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2 (2021)Reported antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays.
Study 3 (2022)Found effective inhibition of AChE with IC50 values below 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related oxaphosphole derivatives is provided below:

Table 1: Structural and Property Comparison of Selected Oxaphosphole Derivatives

Compound Name CAS No. Substituents (Position 2,3,4) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 2,4,6-Triisopropylbenzyl, tert-Butyl, 2,6-dimethoxyphenyl (2S,3S) C₃₇H₅₁O₃P 582.78 High steric bulk; potential asymmetric catalyst
(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole 1373432-13-3 Benzyl, tert-Butyl, 2,6-dimethoxyphenyl (2S,3S) C₂₆H₂₉O₃P 420.48 97% purity; reduced steric hindrance vs. triisopropyl analog
(S)-3-(tert-Butyl)-4-(2,6-dihydroxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole 1373432-09-7 H (Position 2), tert-Butyl, 2,6-dihydroxyphenyl (S) C₁₉H₂₃O₃P 330.36 Increased polarity due to hydroxyl groups; potential for H-bonding
(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole 1477517-18-2 Methyl, tert-Butyl, 2,6-dimethoxyphenyl (2R,3R) C₂₀H₂₅O₃P 344.38 Opposite stereochemistry; compact structure; limited solubility data

Key Comparative Insights:

Steric Effects :

  • The 2,4,6-triisopropylbenzyl group in the target compound imposes greater steric hindrance compared to benzyl () or methyl () substituents. This enhances selectivity in catalytic reactions but may reduce solubility in polar solvents .
  • The tert-butyl group (common in all analogs) provides a balance of steric protection and electronic stabilization .

Electronic and Solubility Properties :

  • 2,6-Dimethoxyphenyl (target compound) vs. 2,6-dihydroxyphenyl (): Methoxy groups donate electron density and enhance lipophilicity, whereas hydroxyl groups increase polarity and hydrogen-bonding capacity .
  • The triisopropylbenzyl group’s hydrophobicity likely renders the target compound less water-soluble than its benzyl or methyl analogs .

Stereochemical Impact :

  • The (2S,3S) configuration in the target compound and its benzyl analog () contrasts with the (2R,3R) configuration in ’s methyl derivative. Such stereochemical differences can drastically alter binding affinities in chiral environments (e.g., enzyme active sites) .

Synthetic and Purity Considerations :

  • and report 97% purity for simpler analogs, while synthetic complexity for the triisopropylbenzyl variant (target compound) may necessitate advanced purification techniques .

Research Findings and Limitations

  • Similarity Analysis : Graph-based structural comparisons () and Tanimoto coefficients () suggest moderate similarity (~60–70%) between the target compound and its analogs, primarily due to shared phosphole cores but divergent substituents .
  • Data Gaps : Critical properties (e.g., boiling point, biological activity) remain undocumented for most analogs, highlighting the need for further experimental characterization .

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